molecular formula C17H13N3O3 B5810290 1-Naphthalen-2-yl-3-(3-nitrophenyl)urea

1-Naphthalen-2-yl-3-(3-nitrophenyl)urea

Cat. No.: B5810290
M. Wt: 307.30 g/mol
InChI Key: CJWXFWGKZKUHHQ-UHFFFAOYSA-N
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Description

1-Naphthalen-2-yl-3-(3-nitrophenyl)urea is a bisarylurea compound characterized by a naphthalen-2-yl group attached to one nitrogen of the urea moiety and a 3-nitrophenyl group to the other. This structure confers unique steric and electronic properties due to the aromatic naphthalene system and the electron-withdrawing nitro substituent.

Properties

IUPAC Name

1-naphthalen-2-yl-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-17(18-14-6-3-7-16(11-14)20(22)23)19-15-9-8-12-4-1-2-5-13(12)10-15/h1-11H,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWXFWGKZKUHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-2-yl-3-(3-nitrophenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 2-naphthylamine with 3-nitrophenyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .

Industrial Production Methods: Industrial production of N-substituted ureas, including this compound, often involves the reaction of corresponding amines with phosgene to generate isocyanates, which then react with other amines. due to the hazardous nature of phosgene, alternative methods using safer reagents like potassium isocyanate are preferred .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalen-2-yl-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1-Naphthalen-2-yl-3-(3-nitrophenyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-yl-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural features, molecular properties, and applications of 1-naphthalen-2-yl-3-(3-nitrophenyl)urea and its analogs:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Naphthalen-2-yl C₁₇H₁₃N₃O₃ 307.31 (calculated) Potential RAF inhibition (inference from bisarylurea analogs)
1-(2-Furylmethyl)-3-(3-nitrophenyl)urea Furylmethyl C₁₂H₁₁N₃O₄ 261.237 Pharmaceutical intermediate; furan derivatives used in drug synthesis
1-(3-Nitrophenyl)-3-(3-pyridinylmethyl)urea Pyridinylmethyl C₁₃H₁₂N₄O₃ 272.264 Enhanced solubility via pyridine; potential metal coordination
1-Benzyl-3-(3-nitrophenyl)urea Benzyl C₁₄H₁₃N₃O₃ 271.276 Synthetic intermediate; simpler aromatic substituent
1-(3,5-Difluorophenyl)-3-(2-nitrophenyl)urea 3,5-Difluorophenyl C₁₃H₉F₂N₃O₃ 293.23 High crystallinity; studied via XRD/DFT for structural analysis
1-(2-Bromo-4-fluorophenyl)-3-(3-nitrophenyl)urea Halogenated phenyl C₁₃H₉BrFN₃O₃ 354.14 (calculated) Bromo/fluoro substituents for enhanced reactivity

Key Observations:

  • Electronic Effects: The nitro group (-NO₂) is electron-withdrawing, stabilizing the urea backbone and influencing reactivity in substitution or reduction reactions.

Physical Properties:

  • Melting Points : Bisarylureas generally exhibit high melting points (e.g., 229–231°C for compound 1m in ) due to aromatic stacking. The naphthalene derivative likely has a higher melting point than benzyl or furan analogs .
  • Solubility : Bulky naphthalene reduces aqueous solubility compared to pyridine or halogenated analogs, which benefit from polar substituents .

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